1-Acetyl-3-methylpiperidine-3-carboxylic acid
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Overview
Description
1-Acetyl-3-methylpiperidine-3-carboxylic acid is an organic compound belonging to the class of N-acylpiperidines. This compound features a piperidine ring substituted with an acetyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylpiperidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the acylation of 3-methylpiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Acetyl-3-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylpiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can act as a ligand for peptidyl-prolyl cis-trans isomerase, catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This activity is crucial in protein folding and function .
Comparison with Similar Compounds
1-Methylpiperidine-3-carboxylic acid: Similar structure but lacks the acetyl group.
Piperidine: The parent compound without any substituents.
N-acylpiperidines: A broader class of compounds with varying acyl groups.
Uniqueness: 1-Acetyl-3-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-acetyl-3-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-9(2,6-10)8(12)13/h3-6H2,1-2H3,(H,12,13) |
InChI Key |
XKRIIUMSTPLLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)(C)C(=O)O |
Origin of Product |
United States |
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